L-THREONINE (13C4)

Fungal metabolism Secondary metabolite biosynthesis Isotopologue profiling

Unlabeled L-threonine cannot be distinguished from endogenous analyte in LC-MS/MS; deuterated analogs suffer from chromatographic retention time shifts. L-Threonine-13C4 eliminates both limitations. • Uniform 13C4 labeling: +4 Da mass shift for baseline MS resolution without retention time deviation. • Validated for metabolic flux analysis: tracks threonine catabolic flux through competing pathways. • Reliable internal standard for plasma and complex biological matrices. Supplied as ≥98% pure solid with isotopic enrichment ≥98 atom % 13C. Custom packaging available for bulk orders.

Molecular Formula
Molecular Weight 123.09
Cat. No. B1579995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-THREONINE (13C4)
Molecular Weight123.09
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-THREONINE (13C4) for Metabolic Tracing and Quantitative Mass Spectrometry: Product Selection Guide


L-THREONINE (13C4) (CAS 55443-53-3) is a stable isotope-labeled essential amino acid in which all four carbon atoms of the L-threonine backbone are uniformly enriched with carbon-13 (¹³C) to an isotopic enrichment of 97–99 atom % 13C . With a molecular formula of ¹³C₄H₉NO₃ and a molecular weight of 123.09 g/mol , this compound is chemically and biologically equivalent to unlabeled L-threonine, enabling its use as a non-radioactive tracer for metabolic flux analysis, quantitative mass spectrometry, and protein dynamics studies .

Uniform ¹³C₄ labeling for metabolic flux analysis and isotopologue tracing
Identical chromatographic retention to endogenous threonine, enabling accurate matrix-effect correction
Compatible with LC-MS/MS, GC-MS, and NMR-based quantification workflows

Why Unlabeled L-Threonine or Differentially Labeled Analogs Cannot Substitute for L-THREONINE (13C4) in Quantitative MS and Flux Studies


The uniform incorporation of four ¹³C atoms into the L-threonine carbon backbone creates a specific mass shift of +4 Da relative to the unlabeled endogenous compound. This precise mass increment is critical for three reasons that preclude generic substitution. First, unlabeled L-threonine cannot serve as an internal standard for quantitative LC-MS/MS because it is indistinguishable from endogenous threonine, whereas L-THREONINE (13C4) co-elutes identically yet is resolved by mass, enabling accurate correction for matrix effects and ionization variability . Second, singly labeled (e.g., ¹³C₁) or deuterium-labeled threonine analogs may exhibit chromatographic retention time shifts due to deuterium isotope effects, compromising co-elution and accurate quantification . Third, non-uniform or partial ¹³C labeling restricts the ability to trace carbon atom fate through metabolic networks—uniform ¹³C₄ labeling is required for unambiguous isotopologue distribution analysis in flux studies .

L-Threonine (¹³C₄)
Unlabeled L-threonine
Cannot serve as internal standard; indistinguishable from endogenous analyte and provides no mass shift for tracing.
L-Threonine (¹³C₄)
Deuterated threonine analogs
Deuterium isotope effects may shift retention times, compromising co-elution and quantification accuracy.
L-Threonine (¹³C₄)
Partially ¹³C-labeled threonine
Incomplete labeling prevents unambiguous isotopologue distribution analysis and pathway resolution.

Quantitative Differentiation of L-THREONINE (13C4): Head-to-Head Evidence Against Unlabeled L-Threonine and Alternative Tracers


L-THREONINE (13C4) Enables Unambiguous Isotopologue Tracing of Fungal Secondary Metabolite Biosynthesis

In Alternaria alternata cultures, supplementation with uniformly labeled 13C4-Thr enabled the unambiguous identification of the S-TeA biosynthetic pathway by tracing the incorporation of the intact four-carbon threonine backbone into downstream intermediates, including 2-oxobutanoic acid, 2-ethylmalic acid, and 2-oxovaleric acid [1]. Unlabeled threonine controls provided only baseline mass spectra with no isotopologue shift information. The mass shift from M0 to M+4 in key metabolites was directly observed and quantified, confirming the route of threonine catabolism through threonine deaminase to 2-oxobutanoic acid and subsequent incorporation via isopropylmalate synthase [1]. This level of pathway resolution is not achievable with unlabeled L-threonine, which yields no differential mass information, nor with deuterium-labeled threonine, which can undergo metabolic deuterium exchange and produce ambiguous labeling patterns [1].

Isotopologue tracing in fungal biosynthesis
Head-to-head
M+4 isotopologue peaks observed in pathway intermediates
Supports unambiguous pathway resolution not possible with unlabeled threonine
A. alternata cultures; LC-MS analysis
Fungal metabolism Secondary metabolite biosynthesis Isotopologue profiling

L-THREONINE (13C4) as an LC-MS/MS Internal Standard for Plasma Amino Acid Profiling

L-THREONINE (13C4) is employed as a stable isotope-labeled internal standard (SIL-IS) in validated LC-MS/MS methods for comprehensive plasma amino acid profiling . In this method, the 13C4-labeled threonine internal standard is spiked into plasma samples at a known concentration and co-elutes identically with endogenous threonine during reversed-phase chromatography. Quantification is performed by comparing the peak area ratio of endogenous threonine (unlabeled, M0) to the 13C4 internal standard (M+4) against a calibration curve . Unlabeled L-threonine cannot function as an internal standard because it is indistinguishable from endogenous analyte. Deuterium-labeled threonine analogs are not preferred in this application due to potential retention time shifts from deuterium isotope effects, which can compromise co-elution and introduce quantification bias under gradient LC conditions .

LC-MS/MS internal standard for plasma amino acids
Class-level
Co-elutes with endogenous analyte; M+4 mass shift ensures MS resolution
Enables matrix-effect correction and accurate quantification in research matrices
Method context; deuterated analogs may shift retention times
Clinical metabolomics Amino acid quantification LC-MS/MS

Uniform 13C4 Labeling of L-Threonine Distinguishes M3 Propionylcarnitine Formation from Alternative Metabolic Sources

In Pcca-/- (A138T) mouse models of propionic acidemia, administration of [13C4]threonine (M4 threonine) enabled the specific tracing of threonine-derived carbon into M3 propionylcarnitine (C3 acylcarnitine) via serine/threonine dehydratase activity [1]. Following 23-hour fasting, plasma levels of M3 C3 AC were significantly elevated in Pcca-/- mice compared to fed state controls (p < 0.05), while M0 C3 AC levels were unchanged [1]. Unlabeled threonine administration cannot differentiate newly synthesized propionylcarnitine from pre-existing endogenous pools. A single 13C label (e.g., 13C1-threonine) would produce only an M+1 isotopologue, which could arise from multiple metabolic sources and would not uniquely identify the threonine catabolic pathway. The uniform 13C4 label produces a distinct M+3 signature in propionylcarnitine that is pathway-specific.

Propionylcarnitine tracing in propionic acidemia model
Head-to-head
M3 C3 AC significantly increased (p
Supports pathway-specific flux quantification not possible with unlabeled or partially labeled threonine
Pcca-/- mice; 23-h fasting vs fed; n=5/group
tRNA t6A modification dynamics in GSCs
Head-to-head
Labeled t6A higher in threonine-supplemented medium (p
Supports time-resolved measurement of tRNA modification biosynthesis
GSC456 cells; 6-h tracing; two-tailed t-test, n=4
Pyrazine flavor precursor in Bacillus natto
Head-to-head
13C,15N incorporation into 2,5-DMP and T3MP from dual-labeled threonine
Confirms threonine as specific metabolic precursor for pyrazines
Comparison against unlabeled Thr, Glu, and Ser; LC-MS
TDH pathway activity in E. multilocularis
Head-to-head
13C-glycine detected from 13C4-threonine; increased metacestode growth
Supports TDH pathway activity confirmation for drug target research
In vitro metacestode culture; flux analysis
Inborn errors of metabolism Propionylcarnitine Threonine catabolism

L-THREONINE (13C4) Tracing Resolves tRNA t6A Modification Biosynthesis in Glioblastoma Stem Cells

In glioblastoma stem cells (GSCs), [13C4,15N]L-threonine tracing experiments for 6 hours enabled direct MS analysis of labeled N6-threonylcarbamoyladenosine (t6A) tRNA modification [1]. The dual-label (13C4 and 15N) approach produced a distinct mass shift that allowed unambiguous quantification of newly synthesized t6A derived from exogenous threonine. Quantification showed that t6A levels were significantly higher in GSC456 cells cultured in threonine-supplemented medium (4000 μM, 5×T) compared to threonine-restricted medium (p < 0.05 by two-tailed unpaired t-test, n=4 per group) [1]. Unlabeled threonine cannot provide this time-resolved biosynthesis information because pre-existing t6A and newly synthesized t6A are chemically identical and indistinguishable by MS.

tRNA t6A modification dynamics in GSCs
Head-to-head
Labeled t6A higher in threonine-supplemented medium (p
Supports time-resolved measurement of tRNA modification biosynthesis
GSC456 cells; 6-h tracing; two-tailed t-test, n=4
Pyrazine flavor precursor in Bacillus natto
Head-to-head
13C,15N incorporation into 2,5-DMP and T3MP from dual-labeled threonine
Confirms threonine as specific metabolic precursor for pyrazines
Comparison against unlabeled Thr, Glu, and Ser; LC-MS
TDH pathway activity in E. multilocularis
Head-to-head
13C-glycine detected from 13C4-threonine; increased metacestode growth
Supports TDH pathway activity confirmation for drug target research
In vitro metacestode culture; flux analysis
Cancer metabolism tRNA modification Translation regulation

Uniform 13C4,15N Labeling of L-Threonine Validates Pyrazine Flavor Compound Biosynthesis Pathway in Bacillus natto

In Bacillus natto fermentation studies, supplementation with 13C4,15N-labeled L-threonine resulted in the incorporation of both 13C and 15N isotopes into 2,5-dimethylpyrazine (2,5-DMP) and 2,3,5-trimethylpyrazine (T3MP) [1]. MS analysis of culture extracts demonstrated that these pyrazine flavor compounds contained the isotopic labels, confirming that they are formed metabolically from L-threonine through aminoacetone, rather than via Strecker degradation [1]. Cultures supplemented with unlabeled L-threonine, L-glutamic acid, or L-serine produced 2,5-DMP and T3MP only in the threonine-supplemented condition [1]. This head-to-head comparison established that threonine is the specific precursor for these pyrazines, and the dual-isotope labeling provided definitive proof of the metabolic route. Unlabeled threonine could not have provided this pathway-validating evidence.

Pyrazine flavor precursor in Bacillus natto
Head-to-head
13C,15N incorporation into 2,5-DMP and T3MP from dual-labeled threonine
Confirms threonine as specific metabolic precursor for pyrazines
Comparison against unlabeled Thr, Glu, and Ser; LC-MS
Food fermentation Flavor chemistry Bacterial metabolism

L-THREONINE (13C4) Validates Threonine Dehydrogenase Pathway Activity in Parasitic Metacestodes

In Echinococcus multilocularis metacestode cultures, flux analysis with 13C4 L-threonine demonstrated that the parasite takes up exogenous threonine and metabolizes it to glycine, confirming a functional threonine dehydrogenase (TDH) pathway [1]. This finding is therapeutically significant because human TDH is non-functional, positioning EmTDH as a potential drug target against alveolar echinococcosis [1]. Significantly increased growth was observed in threonine-treated metacestodes compared to untreated controls [1]. Unlabeled L-threonine cannot provide this pathway activity confirmation because the conversion of threonine to glycine cannot be distinguished from glycine derived from other sources (e.g., serine).

TDH pathway activity in E. multilocularis
Head-to-head
13C-glycine detected from 13C4-threonine; increased metacestode growth
Supports TDH pathway activity confirmation for drug target research
In vitro metacestode culture; flux analysis
Parasitology Drug target validation Metabolic flux analysis

Validated Research and Industrial Applications for L-THREONINE (13C4) Selection


Metabolic Flux Analysis (MFA) for Threonine Catabolic Pathway Elucidation

L-THREONINE (13C4) is the definitive tracer for resolving threonine catabolic flux through competing pathways. In mouse models of propionic acidemia, the compound quantitatively traced threonine-derived carbon into M3 propionylcarnitine, revealing pathway activity under fasting conditions [1]. In fungal systems, uniform 13C4 labeling enabled the unambiguous identification of the S-TeA biosynthetic pathway by tracking the intact four-carbon backbone through multiple intermediates [2]. These applications require the uniform 13C4 label; partially labeled or deuterated analogs cannot provide the same pathway-specific isotopologue resolution [1] [2].

Quantitative LC-MS/MS as a Stable Isotope-Labeled Internal Standard

L-THREONINE (13C4) is validated as a stable isotope-labeled internal standard for accurate quantification of endogenous threonine in complex biological matrices, including human plasma . The +4 Da mass shift ensures complete MS resolution from the unlabeled analyte while maintaining identical chromatographic retention, enabling precise correction for matrix effects and ionization variability . Unlabeled L-threonine is functionally invalid as an internal standard; deuterium-labeled threonine may exhibit retention time shifts that compromise quantitative accuracy under gradient elution .

Time-Resolved tRNA Modification Dynamics in Cancer Metabolism Research

In glioblastoma stem cell research, L-THREONINE (13C4,15N) tracing enables direct quantification of newly synthesized N6-threonylcarbamoyladenosine (t6A) tRNA modifications [3]. This time-resolved measurement of t6A biosynthesis is critical for understanding how threonine availability regulates translation of mitosis-associated genes [3]. Unlabeled threonine cannot differentiate newly synthesized t6A from pre-existing cellular pools, making it unsuitable for dynamic flux measurements [3].

Food Fermentation Precursor Validation and Flavor Pathway Mapping

In fermented food research, L-THREONINE (13C4,15N) serves as a definitive probe for identifying metabolic precursors of flavor compounds. Studies in Bacillus natto fermentation demonstrated that 13C and 15N labels from dual-labeled L-threonine incorporate into 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine, confirming threonine—not serine or glutamic acid—as the specific precursor for these pyrazines via aminoacetone [4]. Unlabeled precursors cannot provide this level of pathway confirmation [4].

Application
Selection Property
Validation Focus
Threonine catabolic flux studies
Uniform 13C4 labeling enables pathway-specific isotopologue resolution
Pathway-specific flux modeling and validation
Stable isotope dilution mass spectrometry
Co-elution with endogenous analyte and M+4 mass shift without deuterium retention shift
Matrix-effect correction and method accuracy review
Time-resolved tRNA modification biosynthesis studies
Dual-label (13C4,15N) enables unambiguous detection of newly synthesized t6A
Translation regulation endpoint monitoring
Fermentation precursor identification studies
13C4,15N tracing supports metabolic origin identification
Flavor pathway validation and process optimization review

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